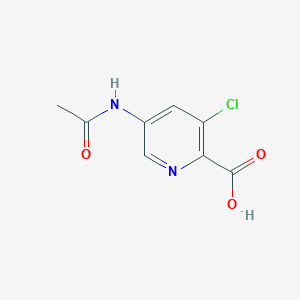![molecular formula C17H21N5O2 B2492514 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2320445-30-3](/img/structure/B2492514.png)
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and related derivatives primarily involves creating complex bicyclic structures that exhibit potential biological activities. For instance, the synthesis of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives demonstrated muscarinic activity, achieved through receptor binding assays, highlighting the compound's potential for pharmacological application (Plate et al., 2000). Similarly, the creation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyridones showcases the versatility and complexity of synthesis strategies applicable to such compounds (Rumbo et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods, including NMR and X-ray diffraction. The structural analysis of esters derived from azabicyclo[3.2.1]octanes revealed detailed conformational information, aiding in understanding the 3D arrangement and potential reactivity of the compound (Izquierdo et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are characterized by their specificity and the formation of complex structures. Electrophilic substitution reactions, for example, demonstrate the reactivity of the pyrazole component, leading to the formation of highly specific and potentially biologically active compounds (Erkin & Krutikov, 2011).
Applications De Recherche Scientifique
Stereoselective Synthesis and Potential as Substance P Antagonists
Stereoselective synthesis techniques have been developed for compounds with complex bicyclic structures, demonstrating the potential for creating substance P antagonists, which are relevant in pain and inflammation management (Rogiers et al., 2001). These synthetic strategies highlight the compound's relevance in designing novel therapeutic agents.
Anti-inflammatory and Antimicrobial Activities
Compounds with pyrazole and pyrimidine cores have shown moderate to potent anti-inflammatory activities, indicating their potential utility in developing new anti-inflammatory agents (Zaki et al., 2006). Additionally, novel azolopyrimidines incorporating pyrazole moieties have demonstrated high antimicrobial activity, especially against Gram-positive and Gram-negative bacteria (Abbas et al., 2017), underscoring the compound's potential in addressing infectious diseases.
Antioxidant Potential
The synthesis of heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, and their evaluation as antioxidants, suggest the capability of structurally complex molecules in scavenging free radicals and acting as potential antioxidants (Kaddouri et al., 2020). This area of research could be relevant for the compound , indicating its utility in oxidative stress-related conditions.
Applications in Cancer Therapy
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential therapeutic applications of complex heterocyclic compounds in cancer treatment (Rahmouni et al., 2016). The documented anticancer activity against specific cell lines suggests the compound's relevance in oncological research.
Propriétés
IUPAC Name |
6-methyl-3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-7-16(23)20(11-18-12)10-17(24)22-13-3-4-14(22)9-15(8-13)21-6-2-5-19-21/h2,5-7,11,13-15H,3-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQWKIBPOLHGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)



![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)



![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)
![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)